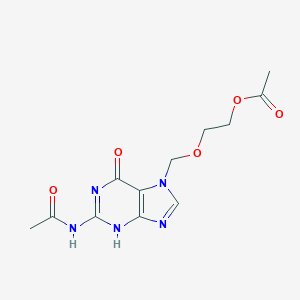

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate

Übersicht

Beschreibung

Chemical Identity: 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate (CAS: 91702-60-2) is a purine derivative characterized by a 7-substituted methoxyethyl acetate group and a 2-acetamido substituent on the purine ring. It is a known impurity (Acyclovir Impurity M) in the antiviral drug acyclovir, arising during synthesis or degradation .

Analytical data (e.g., $^1$H/$^{13}$C NMR, IR, and melting point) for structurally similar compounds validate its characterization .

Applications: Primarily studied as a pharmaceutical impurity, its presence in acyclovir formulations must be controlled to ensure drug safety and efficacy.

Wirkmechanismus

Target of Action

N,O-Diacetate Isoacyclovir, also known as 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, is an impurity of Acyclovir . Acyclovir is a nucleoside analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . Therefore, the primary targets of N,O-Diacetate Isoacyclovir are likely to be the same.

Mode of Action

After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway affected by N,O-Diacetate Isoacyclovir is the DNA replication pathway of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . By inhibiting the viral DNA polymerase, the compound prevents the virus from replicating its DNA and thus inhibits the proliferation of the virus .

Pharmacokinetics

Acyclovir demonstrates biexponential elimination, with a terminal plasma half-life of 2 to 3 hours in patients with normal renal function . The drug is distributed into all tissues, with concentrations in the kidney being the highest (10 times the simultaneous plasma concentration) and in central nervous tissue the lowest (25 to 70% of the corresponding plasma concentration) . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion, with only a small percentage of the dose being oxidised to 9-carboxymethoxy-methylguanine (which is the only significant metabolite of acyclovir in man) .

Result of Action

The result of the action of N,O-Diacetate Isoacyclovir is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to a decrease in the proliferation of the virus and thus helps in controlling the infection .

Biologische Aktivität

2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate, also known by its CAS number 135412106, is a purine derivative that has garnered interest due to its potential biological activities. This compound features a purine base modified with an acetylamino group and a methoxyethyl moiety, which may influence its pharmacological properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 253.28 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound suggests several areas of interest:

1. Antitumor Activity

Recent studies have indicated that compounds similar to this purine derivative exhibit significant antitumor properties. For instance, derivatives with modifications on the purine ring have shown to inhibit tumor cell proliferation in various cancer models. In vitro studies demonstrated that certain analogs could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models involving lipopolysaccharide (LPS)-stimulated macrophages. In these studies, it was observed that the compound could downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in managing inflammatory diseases.

3. Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antitumor Effects | Evaluated the cytotoxicity of purine derivatives on human cancer cell lines; demonstrated IC50 values ranging from 10 to 30 µM for significant growth inhibition. |

| Study 2 : Anti-inflammatory Activity | Showed that treatment with the compound reduced TNF-α levels by 40% in LPS-stimulated macrophages at a concentration of 25 µM. |

| Study 3 : Antioxidant Potential | Found that the compound exhibited a DPPH scavenging activity of 60% at 50 µg/mL, indicating moderate antioxidant capacity. |

The mechanisms underlying the biological activities of this compound are multifaceted:

Antitumor Mechanism

The antitumor effect is hypothesized to involve DNA intercalation and inhibition of topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Mechanism

The anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, resulting in decreased expression of inflammatory mediators.

Antioxidant Mechanism

Antioxidant activity is likely mediated through direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₂H₁₅N₅O₅

- Molecular Weight: 309.28 g/mol

- CAS Number: 91702-60-2

The compound exhibits structural similarities to Acyclovir, a well-known antiviral medication. Upon intracellular uptake, Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which subsequently inhibits viral DNA synthesis. N,O-Diacetate Isoacyclovir may similarly interfere with viral replication pathways, particularly affecting herpes simplex virus (HSV) types 1 and 2, as well as varicella-zoster virus (VZV) .

Antiviral Activity

Research indicates that N,O-Diacetate Isoacyclovir retains some antiviral properties similar to Acyclovir. It is primarily studied for its potential role in treating infections caused by HSV and VZV. Studies have shown that compounds with structural modifications can exhibit enhanced activity against resistant viral strains .

Impurity Analysis in Pharmaceutical Development

As an impurity of Acyclovir, the compound is significant in the pharmaceutical industry for quality control and safety assessments. Understanding its behavior in formulations helps in developing more effective antiviral therapies with fewer side effects. Regulatory agencies often require detailed analysis of impurities to ensure the safety and efficacy of pharmaceutical products .

Case Study 1: Antiviral Efficacy

A study conducted on various acyclic nucleoside analogs demonstrated that modifications in the purine structure can lead to improved antiviral efficacy against resistant strains of HSV. The research highlighted how derivatives like N,O-Diacetate Isoacyclovir could be optimized for better therapeutic outcomes .

| Compound Name | Activity Against HSV | Resistance Profile |

|---|---|---|

| Acyclovir | High | Some resistance |

| N,O-Diacetate Isoacyclovir | Moderate | Lower resistance |

Case Study 2: Toxicological Assessment

Toxicological evaluations have been performed to assess the safety profile of N,O-Diacetate Isoacyclovir. Studies indicated that while it shares some toxicological characteristics with Acyclovir, its impurity status necessitates careful monitoring during drug formulation processes .

Conclusion and Future Directions

The applications of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate extend beyond its role as an impurity in Acyclovir. Its potential antiviral properties and implications in pharmaceutical development highlight the need for further research. Future studies should focus on optimizing its structure for enhanced efficacy against viral infections while evaluating its safety profile comprehensively.

Continued exploration of this compound could lead to novel therapeutic strategies for managing herpesvirus infections, particularly in cases where traditional treatments fail due to resistance.

Q & A

Q. Basic: What analytical techniques are recommended for structural characterization and purity assessment of 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the presence of key functional groups, such as the acetamido (δ ~2.0 ppm for CH₃) and ester (δ ~4.2 ppm for CH₂OAc) moieties. Compare spectra with reference data for analogous purine derivatives .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 260 nm, typical for purines) to quantify purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities like Imp. G(EP) (CAS 75128-73-3), which differ in substituent positions .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns to validate the structure against synthetic intermediates or degradation products .

Q. Advanced: How can computational chemistry methods optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate reaction pathways for key steps (e.g., esterification of purine intermediates) to identify energy barriers and optimize reaction conditions (e.g., solvent polarity, catalyst selection) .

- Molecular Dynamics (MD) Simulations: Model interactions between the compound and biological targets (e.g., enzymes) to predict binding affinities. For example, MM/GBSA calculations can quantify free energy changes during ligand-receptor interactions .

- In Silico Stability Prediction: Use software like ACD/Labs or ChemAxon to assess hydrolytic stability of the ester linkage under varying pH conditions, guiding storage protocols .

Q. Basic: What are common impurities associated with this compound, and how are they quantified?

Methodological Answer:

- Impurity Profiling: Reference pharmacopeial standards (e.g., Imp. C(EP) CAS 91702-61-3 and Imp. G(EP) CAS 75128-73-3) to identify byproducts from incomplete acetylation or oxidation during synthesis. Use HPLC-MS/MS for trace quantification (detection limits ~0.1%) .

- Orthogonal Validation: Cross-validate impurity levels using capillary electrophoresis (CE) or ion chromatography to resolve charged degradation products (e.g., hydrolyzed acetate groups) .

Q. Advanced: How should researchers address contradictory data in stability studies under varying experimental conditions?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to systematically evaluate factors (e.g., temperature, humidity, light exposure) affecting stability. Use ANOVA to identify significant interactions (e.g., photodegradation at 40°C vs. 25°C) .

- Accelerated Stability Testing: Conduct stress tests (e.g., 70°C/75% RH for 14 days) and compare degradation kinetics with Arrhenius modeling to predict shelf-life. Resolve discrepancies using hyphenated techniques like LC-NMR to characterize degradation pathways .

Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Exposure Mitigation: Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact. Refer to safety data sheets (SDS) for acute toxicity parameters (e.g., LD₅₀) .

- First Aid: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion. Document incidents using standardized SDS templates .

Q. Advanced: What strategies enhance the yield of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization:

- Intermediate Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate key intermediates like 2-Acetamido-6-oxo-1H-purin-7(6H)-yl methanol before esterification .

- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate ester bond formation, reducing side reactions (e.g., hydrolysis) .

- Process Analytical Technology (PAT): Integrate real-time FTIR monitoring to track reaction progress and adjust parameters dynamically (e.g., temperature, stoichiometry) .

Q. Basic: How is the compound’s solubility profile determined for formulation studies?

Methodological Answer:

- Solvent Screening: Use shake-flask methods with UV-Vis quantification in solvents like DMSO, ethanol, and PBS (pH 7.4). Calculate partition coefficients (LogP) via HPLC retention times .

- Surfactant Compatibility: Test solubilization in polysorbate-80 or cyclodextrins for aqueous formulations, correlating with dynamic light scattering (DLS) to assess aggregation .

Q. Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., NADH-coupled detection) to measure inhibition of purine-metabolizing enzymes like xanthine oxidase. Validate with IC₅₀ curves and Lineweaver-Burk plots .

- Cell Viability Studies: Apply MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity, normalizing to untreated controls. Confirm specificity via siRNA knockdown of target pathways .

Q. Basic: How are spectroscopic data interpreted to confirm the absence of tautomeric forms in the purine ring?

Methodological Answer:

- ¹H NMR Analysis: Compare chemical shifts of NH protons (δ ~12-14 ppm) in DMSO-d₆. Tautomers (e.g., 6-oxo vs. 7H) exhibit distinct splitting patterns due to hydrogen bonding .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes (~1600 cm⁻¹) to rule out keto-enol tautomerism .

Q. Advanced: How can machine learning improve the prediction of this compound’s environmental fate?

Methodological Answer:

- QSAR Modeling: Train models on datasets (e.g., EPI Suite) to predict biodegradation half-lives and bioaccumulation factors. Use molecular descriptors like topological surface area (TPSA) and octanol-water coefficients .

- Ecotoxicity Prediction: Apply random forest algorithms to estimate LC₅₀ values for aquatic organisms, validated against experimental microtox assays .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s core purine scaffold and ester/acetylamino substituents are shared with several derivatives. Key comparisons include:

Functional Divergence

- Antiviral Activity: While acyclovir itself inhibits viral DNA polymerase, the target compound lacks the hydroxyl group required for phosphorylation, rendering it inactive.

- Lipophilicity : Adamantane-substituted analogues (e.g., 8b) demonstrate enhanced membrane permeability (logP ~2.8 vs. ~1.5 for the target compound), making them candidates for CNS-targeted therapies .

Eigenschaften

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-7-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)17(5-13-10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBOYFXLWONEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238673 | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-60-2 | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Acetamido-6-oxo-1H-purin-7(6H)-yl)methoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-ACETAMIDO-6-OXO-1H-PURIN-7(6H)-YL)METHOXY)ETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2CR400A1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.